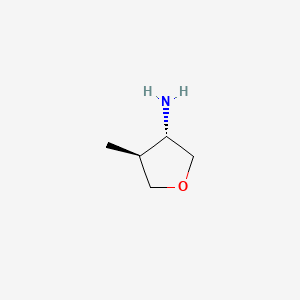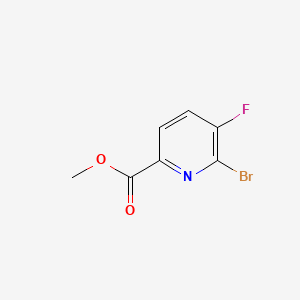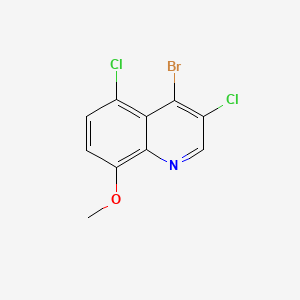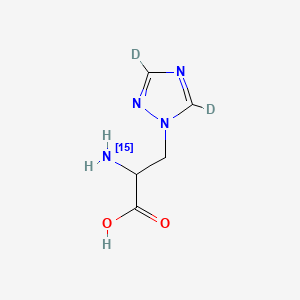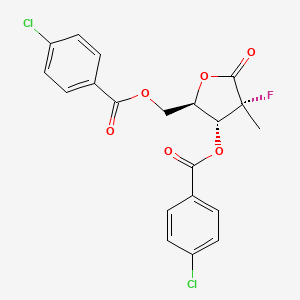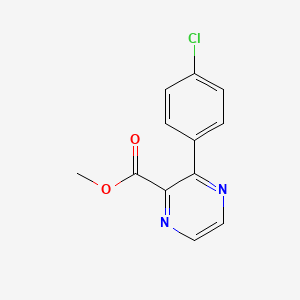
3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazine carboxylic acid, which is a type of organic compound known as a heterocyclic aromatic compound . It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, attached to a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds . This method involves the use of organoboron reagents and a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 3-(4-Chlorophenyl)propionic acid have a melting point of 127-131°C .Scientific Research Applications
Antimicrobial Activity
Pyrazolocarboxylic acid derivatives, including compounds structurally related to 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester, have been studied for their antimicrobial properties. Research by Pimenova and Voronina (2001) found that certain derivatives exhibit high antimicrobial activity against E. coli and Staphylococcus aureus strains while maintaining low toxicity, highlighting their potential as biologically active compounds in the fight against microbial infections (Pimenova & Voronina, 2001).
Photophysical Characteristics
Abdullah, Johari, and Idris (2018) explored the synthesis of selected pyrazine derivatives, including those structurally similar to this compound, and their photophysical characteristics. They found that certain compounds exhibit quenching in the presence of oxygen and demonstrate high fluorescence intensity under specific conditions, suggesting potential applications in materials science and sensor technology (Abdullah, Johari, & Idris, 2018).
Novel Synthesis Methods
The synthesis of ethyl or methyl 1,5-disubstituted 1H-pyrazole-4-carboxylates, as investigated by Menozzi, Mosti, and Schenone (1987), offers insights into novel synthesis methods for compounds related to this compound. Their work provides a basis for the development of new synthetic routes and derivatives with potential biological and chemical applications (Menozzi, Mosti, & Schenone, 1987).
Structural and Spectral Investigations
Viveka et al. (2016) conducted structural, spectral, and theoretical investigations on pyrazole-4-carboxylic acid derivatives, which are closely related to the compound of interest. Their comprehensive study, which included experimental and theoretical approaches, enhances the understanding of the chemical and physical properties of these compounds, paving the way for their application in various scientific fields (Viveka et al., 2016).
Future Directions
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPLXHPHTWLHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

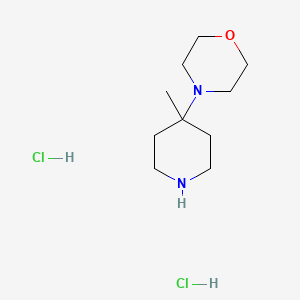
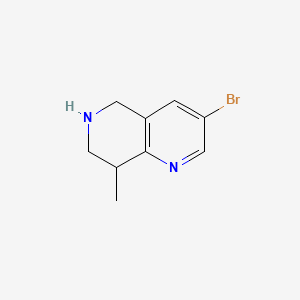
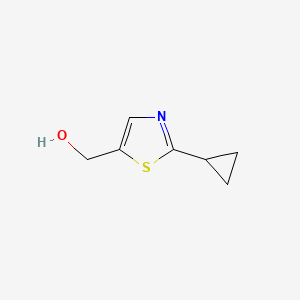
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
